Bismuth Iodide (BiI3) is an inorganic compound classified as a metal halide. It plays a significant role in scientific research, particularly in material science, photocatalysis, and semiconductor technology. [, , , , , , , , , , , , , , ]. It is known for its semiconducting properties, narrow bandgap, and high absorption coefficient, making it a subject of interest for applications in solar energy harvesting and optoelectronics [, , , , , ].
Bismuth iodide can be sourced from the reaction between elemental bismuth and iodine. This gray-black solid is significant in qualitative inorganic analysis and is recognized for its semiconductor properties. Bismuth iodide can exist in several polymorphic forms, with the most common being bismuth triiodide (BiI3), which is a layered material with interesting electronic and optical characteristics .
The synthesis of bismuth iodide can be accomplished through various methods, including:
Bismuth iodide typically crystallizes in a layered structure where bismuth atoms are octahedrally coordinated by iodide ions. The crystal structure exhibits significant anisotropy due to the weak van der Waals interactions between the layers, allowing for easy exfoliation into two-dimensional materials. Advanced electronic structure analyses have shown that iodine-iodine interactions play a crucial role in determining its structural stability and electronic properties .
Bismuth iodide participates in several chemical reactions, primarily involving its interaction with other halides or metal ions:
The mechanism by which bismuth iodide functions in electronic applications involves its semiconductor properties:
Experimental studies have indicated that the indirect bandgap of electrochemically synthesized bismuth iodide is approximately 1.72 eV, which is favorable for light absorption in visible spectra .
Bismuth iodide exhibits distinct physical and chemical properties:
Bismuth iodide has several scientific applications:
Bismuth iodide (BiI₃), an inorganic compound with the chemical formula BiI₃, presents as a gray-black crystalline solid notable for its distinctive layered structure and semiconducting properties. This heavy metal halide combines bismuth—a post-transition metal with low toxicity and high diamagnetism—with iodine, forming a material characterized by its high density (5.778 g/cm³) and significant electrical resistance [1] [3]. Historically significant in qualitative inorganic analysis for bismuth ion detection, BiI₃ has transitioned from a laboratory curiosity to a material of substantial interest in advanced technological applications. Its capacity for forming complex iodobismuthate anions, tunable electronic properties, and environmentally benign nature (compared to lead or cadmium analogs) underpin its relevance across photovoltaics, radiation detection, and quantum materials research [1] [4] [7]. As industries seek sustainable alternatives to toxic elements, BiI₃’s role in lead-free perovskite analogs and iodine capture systems exemplifies its growing importance in materials science and environmental engineering [2] [7].
The recognition of bismuth iodide as a distinct compound emerged against a backdrop of historical confusion between bismuth and other metals. Bismuth itself, known since antiquity, was frequently misidentified as lead or tin due to superficial similarities. The Swiss polymath Paracelsus (Theophrastus Bombastus von Hohenheim, 1493–1541) referenced "Bisemutum," derived from the German term "Wissmut" (likely alluding to mining in meadows—"in den Wiesen gemutet") [9]. However, conclusive differentiation of bismuth from other metals is credited to French chemist Claude François Geoffroy in 1753. Geoffroy systematically demonstrated that bismuth, including its iodide form, constituted a unique element through chemical reactions [9]. Early synthesis methods involved direct combination of elemental bismuth and iodine powders under heat, as documented in 19th-century inorganic chemistry treatises [1]. Industrial production commenced in Saxony around 1830, leveraging bismuth byproducts from regional silver and lead smelting operations [9]. Throughout the 20th century, BiI₃’s primary application resided in qualitative analytical chemistry—a black precipitate (BiI₃) signaled bismuth ions in aqueous solutions when treated with iodide sources like potassium iodide [1]. This historical role has gradually given way to explorations of its solid-state physics and materials science potential.
Table 1: Key Milestones in Bismuth Iodide Research
Year | Event | Significance |
---|---|---|
1493-1541 | Paracelsus uses term "Bisemutum" | Early linguistic precursor to "bismuth" |
1753 | Claude Geoffroy identifies bismuth as distinct element | Confirms BiI₃ as bismuth compound, ending confusion with Pb/Sn compounds |
~1830 | Industrial production begins in Saxony | First large-scale bismuth (and BiI₃) production from mining byproducts |
Mid-20thC | Standardized as analytical reagent for Bi³⁺ detection | Utilizes insoluble black BiI₃ precipitate formation in aqueous solutions |
2015 | Computational prediction of monolayer BiI₃ properties | Reveals potential for 2D materials with ~1.57 eV band gap [5] |
2019 | Experimental confirmation of β-Bi₄I₄ as weak topological insulator | Demonstrates topological surface states at room temperature [8] |
Bismuth iodide adopts a rhombohedral crystal structure (space group R-3, No. 148) characterized by layered units held together by van der Waals interactions. Within each layer, iodine atoms form a hexagonally closest-packed lattice, with bismuth atoms occupying one-third of the octahedral holes in an ordered fashion. This arrangement creates a repeating I–Bi–I trilayer sequence with strong ionic-covalent bonding within layers and weak interlayer interactions [1] [5]. The interlayer distance measures approximately 3.38 Å in bulk crystals, facilitating mechanical exfoliation—a property exploited for isolating single-layer nanosheets [5]. Computational studies using density functional theory (DFT) confirm the dynamic stability of monolayer BiI₃, evidenced by the absence of imaginary frequencies in phonon dispersion spectra. The cleavage energy (Ecl) for separating layers is comparable to graphite, underscoring the feasibility of exfoliation [5].
Notably, BiI₃ exhibits polymorphism with distinct phases exhibiting divergent electronic behaviors. The quasi-one-dimensional phases α-Bi₄I₄ and β-Bi₄I₄ differ in stacking sequences along the c-axis. While α-Bi₄I₄ behaves as a normal insulator, β-Bi₄I₄ manifests as a weak topological insulator (WTI), hosting quasi-1D Dirac surface states on its (100) side surfaces. This topological state arises from spin-orbit coupling and confers high-directional spin currents, observable via nano-ARPES (angle-resolved photoemission spectroscopy) [8]. Phase transitions between α and β occur near room temperature, enabling switching between topological and insulating states [8].
Table 2: Crystallographic and Electronic Properties of BiI₃ Structures
Property | Bulk BiI₃ | Monolayer BiI₃ | β-Bi₄I₄ |
---|---|---|---|
Crystal System | Rhombohedral | Hexagonal | Monoclinic |
Space Group | R-3 (No. 148) | P3m1 | C2/m |
Layer Stacking | ABC sequence | Single I-Bi-I layer | β-type stacking |
Interlayer Distance | 3.38 Å | N/A | 3.42 Å |
Band Gap (Experimental) | 1.67 eV | 1.57 eV (DFT w/SOC) | Topological (gapless surface) |
Mechanical Property | Brittle | Brittle (breaking strain: 13%) | Quasi-1D conductivity |
Bismuth iodide’s significance in contemporary research spans three principal domains: photovoltaics, topological insulators, and environmental remediation.
Photovoltaics & Optoelectronics:As a lead-free alternative in perovskite-inspired materials, BiI₃ exhibits favorable optoelectronic properties: a band gap (~1.6–1.8 eV) suitable for solar absorption and high charge-carrier mobility. Research focuses on integrating it into multinary compounds like Cu₆AgBiI₁₀ (CABI) or zero-dimensional perovskites like methylammonium bismuth iodide (MBI). Optimized annealing (e.g., 150°C for CABI films) enhances crystallinity and homogeneity, yielding power conversion efficiencies (PCE) of 0.041% in prototype solar cells (ITO/SnO₂/Cu₆AgBiI₁₀/P3HT/C/Ag structures) [2] [4]. Computational studies predict enhanced light absorption in graphene/BiI₃ heterostructures, where graphene’s electrical activity shifts absorption edges by ~2 eV, suggesting utility in photodetectors or LEDs [5].
Topological Quantum Materials:The β-phase of bismuth iodide (β-Bi₄I₄) constitutes a experimentally confirmed weak topological insulator (WTI). Unlike strong topological insulators, WTIs like β-Bi₄I₄ host protected surface states only on specific crystal facets—here, the (100) side surfaces—while the (001) top surface remains insulating. These quasi-1D Dirac states persist at room temperature and enable directional spin currents, positioning β-Bi₄I₄ as a platform for spintronics and fault-tolerant quantum computing [8].
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